molecular formula C26H20ClF3N4OS B381748 1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]ethanone

1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]ethanone

Cat. No.: B381748
M. Wt: 529g/mol
InChI Key: UOAOEJOGELLLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]ethanone is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of 1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]ethanone involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrrole and triazoloquinoline intermediates, followed by their coupling through a sulfanyl linkage.

    Synthesis of Pyrrole Intermediate: The pyrrole intermediate can be synthesized through a condensation reaction involving 4-chloro-3-(trifluoromethyl)benzaldehyde and 2,5-dimethylpyrrole under acidic conditions.

    Synthesis of Triazoloquinoline Intermediate: The triazoloquinoline intermediate is prepared by cyclization of 5-methyl-1,2,4-triazole with a suitable quinoline derivative.

    Coupling Reaction: The final step involves the coupling of the pyrrole and triazoloquinoline intermediates using a sulfanyl reagent under controlled conditions to form the desired compound.

Chemical Reactions Analysis

1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions, using nucleophiles such as amines or thiols.

Scientific Research Applications

1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]ethanone can be compared with similar compounds such as:

    1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanol: This compound differs by the presence of a hydroxyl group instead of a ketone group, leading to different chemical reactivity and biological activity.

    1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]methane: This compound has a methylene group instead of an ethanone group, affecting its overall stability and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H20ClF3N4OS

Molecular Weight

529g/mol

IUPAC Name

1-[1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone

InChI

InChI=1S/C26H20ClF3N4OS/c1-14-10-24-31-32-25(34(24)22-7-5-4-6-18(14)22)36-13-23(35)19-11-15(2)33(16(19)3)17-8-9-21(27)20(12-17)26(28,29)30/h4-12H,13H2,1-3H3

InChI Key

UOAOEJOGELLLPA-UHFFFAOYSA-N

SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)C4=C(N(C(=C4)C)C5=CC(=C(C=C5)Cl)C(F)(F)F)C

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)C4=C(N(C(=C4)C)C5=CC(=C(C=C5)Cl)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.